Cas no 2386982-53-0 (4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid)

4-{(tert-Butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 3-chlorophenyl substituent. This compound is valuable in peptide synthesis and medicinal chemistry due to its stability under basic conditions and selective deprotection under acidic conditions. The Boc group ensures compatibility with solid-phase peptide synthesis (SPPS), while the 3-chlorophenyl moiety offers potential for further functionalization. Its carboxylic acid terminus allows for coupling reactions, making it a versatile intermediate for constructing complex molecules. The compound's well-defined reactivity and purity make it suitable for research applications requiring precise control over molecular architecture.
4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid structure
2386982-53-0 structure
Product name:4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid
CAS No:2386982-53-0
MF:C16H22ClNO4
MW:327.80318403244
CID:5928770
PubChem ID:165937651

4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid
    • 4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
    • 2386982-53-0
    • EN300-1071843
    • Inchi: 1S/C16H22ClNO4/c1-16(2,3)22-15(21)18(9-5-8-14(19)20)11-12-6-4-7-13(17)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,19,20)
    • InChI Key: AXOLTFIQWCULDI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CN(C(=O)OC(C)(C)C)CCCC(=O)O

Computed Properties

  • Exact Mass: 327.1237359g/mol
  • Monoisotopic Mass: 327.1237359g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 3.1

4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071843-0.25g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
0.25g
$498.0 2023-10-28
Enamine
EN300-1071843-0.1g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
0.1g
$476.0 2023-10-28
Enamine
EN300-1071843-1.0g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0
1g
$671.0 2023-05-24
Enamine
EN300-1071843-0.5g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
0.5g
$520.0 2023-10-28
Enamine
EN300-1071843-2.5g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
2.5g
$1063.0 2023-10-28
Enamine
EN300-1071843-5.0g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0
5g
$1945.0 2023-05-24
Enamine
EN300-1071843-10.0g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0
10g
$2884.0 2023-05-24
Enamine
EN300-1071843-10g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
10g
$2331.0 2023-10-28
Enamine
EN300-1071843-0.05g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
0.05g
$455.0 2023-10-28
Enamine
EN300-1071843-5g
4-{[(tert-butoxy)carbonyl][(3-chlorophenyl)methyl]amino}butanoic acid
2386982-53-0 95%
5g
$1572.0 2023-10-28

Additional information on 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid

Introduction to 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic Acid (CAS No. 2386982-53-0)

4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid, identified by its CAS number 2386982-53-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to a class of molecules known for their potential applications in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its tert-butoxy and 3-chlorophenyl substituents, contribute to its reactivity and utility in various chemical transformations.

The tert-butoxy group, a protecting group commonly used in organic synthesis, enhances the stability of the molecule during reactions, making it a valuable intermediate in the preparation of more complex structures. Meanwhile, the 3-chlorophenyl moiety introduces electronic and steric effects that can influence the molecule's interactions with biological targets. These features make 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid a versatile building block for medicinal chemists.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pharmacological potential of 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid has been explored in several preclinical studies. Researchers have investigated its effects on enzymes and receptors involved in inflammation, pain, and neurodegeneration. The compound's ability to interact with these targets suggests that it could serve as a lead compound for the development of new therapeutic agents.

The synthesis of 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, has been crucial in achieving the desired molecular structure. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is often critical for biological activity.

The structural motif of 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid also finds relevance in the context of drug design principles. The presence of both polar and non-polar regions within the molecule enhances its solubility and bioavailability, key factors for successful drug candidates. Additionally, computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide valuable insights into how modifications to the structure can improve pharmacological properties.

In conclusion, 4-{(tert-butoxy)carbonyl(3-chlorophenyl)methylamino}butanoic acid (CAS No. 2386982-53-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological applications make it a promising candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and creation of novel therapeutic strategies.

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